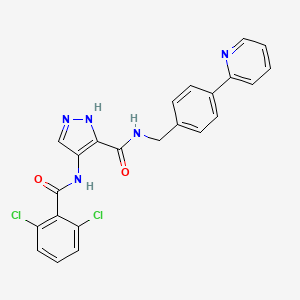
Cyclin K degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclin K degrader 1 is a small molecule designed to induce the degradation of cyclin K, a protein that plays a crucial role in regulating the cell cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclin K degrader 1 can be synthesized by modifying existing cyclin-dependent kinase inhibitors. For instance, the pan-cyclin-dependent kinase inhibitors dinaciclib and AT-7519 have been converted into cyclin K degraders through the addition of specific solvent-exposed groups .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclin K degrader 1 primarily undergoes reactions that facilitate its binding to cyclin-dependent kinase 12 and the E3 ligase adaptor protein damaged DNA binding protein 1. This binding induces the ubiquitination and degradation of cyclin K .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including aromatic and nonaromatic groups, to modify the degradation-inducing group of the compound . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the degrader.
Major Products: The major product of these reactions is the this compound compound itself, which exhibits enhanced degradation activity compared to its precursor molecules .
Applications De Recherche Scientifique
Cyclin K degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and the design of molecular glue degraders . In biology, it helps researchers understand the role of cyclin K in cell cycle regulation and its potential as a therapeutic target . In medicine, this compound is being investigated for its potential to treat diseases associated with dysregulated cell cycles, such as cancer . In industry, it serves as a model compound for the development of new protein degraders with improved efficacy and specificity .
Mécanisme D'action
Cyclin K degrader 1 exerts its effects by binding to cyclin-dependent kinase 12 and inducing its association with the E3 ligase adaptor protein damaged DNA binding protein 1 . This binding brings cyclin K within proximity of the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the targeted degradation of cyclin K, thereby disrupting its role in cell cycle regulation and potentially inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Cyclin K degrader 1 is unique in its ability to induce the degradation of cyclin K through a molecular glue mechanism. Similar compounds include other cyclin-dependent kinase inhibitors that have been converted into degraders, such as dinaciclib and AT-7519 . These compounds share a similar mechanism of action but differ in their degradation activity and specificity . This compound has been shown to exhibit improved degradation activity compared to its precursor molecules, making it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H17Cl2N5O2 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
4-[(2,6-dichlorobenzoyl)amino]-N-[(4-pyridin-2-ylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17Cl2N5O2/c24-16-4-3-5-17(25)20(16)22(31)29-19-13-28-30-21(19)23(32)27-12-14-7-9-15(10-8-14)18-6-1-2-11-26-18/h1-11,13H,12H2,(H,27,32)(H,28,30)(H,29,31) |
Clé InChI |
DCPUWHPUJFAXLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


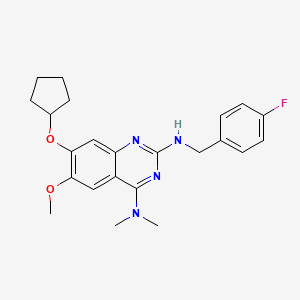
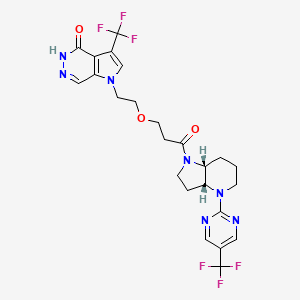
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

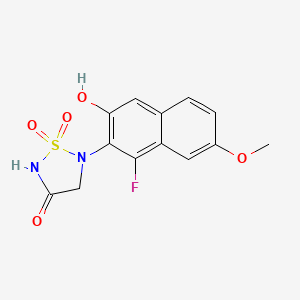
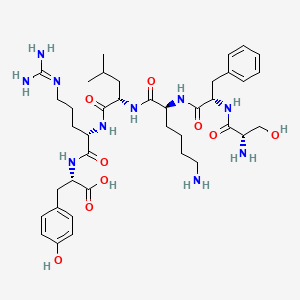
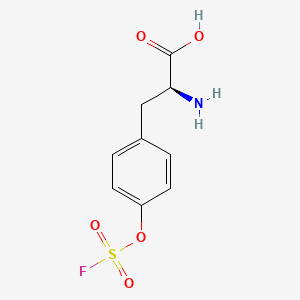
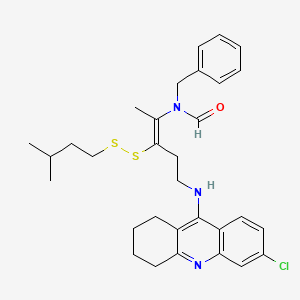

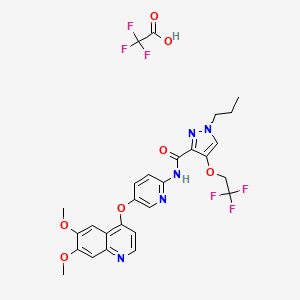
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
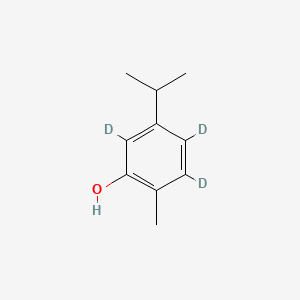

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
